cholest-5-en-3b-yl (9Z-tetradecenoate)
Description
Systematic Nomenclature and Synonymy
Cholest-5-en-3β-yl (9Z-tetradecenoate) is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its complex steroid backbone and esterified fatty acid component. The compound is officially catalogued in the Human Metabolome Database under the identifier HMDB0062458, with its creation date recorded as March 23, 2017. The systematic name encompasses the cholesterol backbone designation "cholest-5-en-3β-yl" indicating the presence of a double bond at the 5-position and the beta configuration at the 3-position, coupled with the fatty acid component "(9Z-tetradecenoate)" specifying the cis configuration at the 9-position of the tetradecanoic acid chain.
The compound exhibits extensive synonymy in chemical databases and literature, reflecting its significance across multiple research domains. Primary synonyms include cholesteryl myristoleate with the (Z)-isomer specification, emphasizing the geometric configuration of the fatty acid double bond. Additional nomenclature variants include cholest-5-en-3-ol (3β)-, 9-tetradecenoate, (Z)- and cholesteryl myristoleate, each highlighting different aspects of the molecular structure. The Larodan chemical supply database lists the compound under the lipid classification system as CE 14:1 (9Z), indicating it as a cholesterol ester with a 14-carbon fatty acid containing one double bond in the Z-configuration at position 9.
The Chemical Abstracts Service registry system provides the definitive CAS Index Name as "Cholest-5-en-3-ol (3β)-, 3-[(9Z)-9-tetradecenoate]" with the assigned CAS number 30950-26-6. This nomenclature explicitly delineates the esterification site at the 3-position of the cholesterol molecule and the specific geometric isomerism of the fatty acid component. The International Chemical Identifier system further describes the compound with the molecular formula C₄₁H₇₀O₂ and molecular weight of 594.99 daltons.
Molecular Architecture and Stereochemical Configuration
The molecular architecture of cholest-5-en-3β-yl (9Z-tetradecenoate) encompasses a complex three-dimensional structure combining the rigid steroid backbone of cholesterol with the flexible aliphatic chain of myristoleic acid. The cholesterol moiety maintains the characteristic tetracyclic steroid framework consisting of four fused rings designated A, B, C, and D, with the hydroxyl group at position 3 participating in ester bond formation. The steroid backbone exhibits specific stereochemical configurations at multiple chiral centers, including the 3β-configuration that positions the ester linkage in the equatorial orientation relative to the A-ring.
The fatty acid component, 9Z-tetradecenoic acid (myristoleic acid), contributes significant conformational flexibility to the overall molecular structure through its unsaturated carbon chain. The double bond at position 9 adopts the Z-configuration, creating a distinctive bend in the fatty acid chain that influences molecular packing and phase behavior. This geometric constraint contrasts markedly with saturated cholesterol esters and affects intermolecular interactions in condensed phases. The InChI representation "InChI=1S/C41H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h10-11,22,31-32,34-38H,7-9,12-21,23-30H2,1-6H3/b11-10-/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1" provides complete stereochemical specification for all chiral centers.
The molecular conformation has been extensively studied using neutron scattering techniques, revealing that cholest-5-en-3β-yl (9Z-tetradecenoate) maintains an extended configuration across multiple phase states. Measurements of the distance between the center of mass of the fatty acid terminal methyl group and the center of mass of the three-carbon branched terminus of the cholesterol moiety indicate values ranging from 28.4 to 31.8 Ångströms depending on the phase state. These measurements confirm that the molecule adopts an extended rather than U-shaped conformation, consistent with crystallographic observations of related cholesterol esters.
Crystallographic Properties and Phase Behavior
The crystallographic properties of cholest-5-en-3β-yl (9Z-tetradecenoate) have been extensively characterized through X-ray diffraction and neutron scattering studies, revealing complex phase behavior and structural organization. While specific crystallographic parameters for this exact compound are limited in the available literature, comparative studies with closely related cholesterol esters, particularly cholesteryl myristate, provide valuable insights into the expected crystallographic behavior. Cholesteryl myristate crystals exhibit monoclinic symmetry with space group A2 and lattice parameters a = 10.260 Ångströms, b = 7.596 Ångströms, c = 101.43 Ångströms, and β = 94.41 degrees.
The crystal structure organization follows a characteristic bilayer arrangement with a thickness of approximately 50.7 Ångströms for saturated cholesterol esters. In these structures, cholesterol moieties pack together while fatty acid chains form separate domains, creating an orthorhombic subcell arrangement within the overall structure. The presence of the double bond in cholest-5-en-3β-yl (9Z-tetradecenoate) is expected to introduce additional complexity to the crystallographic packing compared to saturated analogs, potentially affecting the precise lattice parameters and symmetry relationships.
Phase transition behavior represents a critical aspect of cholesterol ester physicochemical properties, with multiple mesophases observed as temperature increases. Neutron scattering experiments conducted on related cholesterol esters demonstrate transitions from crystalline to smectic to cholesteric to isotropic phases. The smectic phase exhibits lamellar organization with approximately 34-35 Ångström layer spacing, while the cholesteric phase displays characteristic helical arrangements. Temperature-dependent studies reveal that molecular conformation remains extended throughout these phase transitions, with end-to-end distances varying only moderately between different phases.
The crystallographic properties are further influenced by the molecular packing efficiency and intermolecular interactions. The extended molecular conformation facilitates efficient packing in the crystalline state, while the unsaturated fatty acid chain in cholest-5-en-3β-yl (9Z-tetradecenoate) may introduce packing disruptions compared to saturated esters. These structural considerations directly impact the melting point, phase transition temperatures, and overall thermodynamic stability of the compound.
Comparative Analysis with Related Cholesterol Esters
Comparative analysis of cholest-5-en-3β-yl (9Z-tetradecenoate) with related cholesterol esters reveals distinctive structure-property relationships that highlight the influence of fatty acid chain length, saturation, and geometric configuration. The most directly comparable compound is cholesteryl myristate (cholest-5-en-3β-yl tetradecanoate), which shares an identical chain length but lacks the double bond present in myristoleic acid. Cholesteryl myristate exhibits a molecular weight of 597.0 daltons compared to 594.99 daltons for the unsaturated analog, reflecting the difference in hydrogen content.
Melting point analysis provides significant insights into the impact of unsaturation on physical properties. Cholesteryl myristate demonstrates a melting point of 84 degrees Celsius, while related saturated esters show similar thermal stability. The introduction of the 9Z double bond in cholest-5-en-3β-yl (9Z-tetradecenoate) is expected to lower the melting point due to reduced intermolecular packing efficiency, though specific experimental data for this compound remains limited in the literature. This trend parallels observations with other unsaturated cholesterol esters, where geometric constraints introduced by double bonds disrupt crystalline packing arrangements.
Chain length effects become apparent when comparing with shorter and longer chain cholesterol esters. The molecular architecture table below summarizes key structural parameters:
| Compound | Formula | Molecular Weight | Chain Length | Unsaturation | Melting Point |
|---|---|---|---|---|---|
| Cholest-5-en-3β-yl (9Z-tetradecenoate) | C₄₁H₇₀O₂ | 594.99 | C14 | 9Z | Not specified |
| Cholesteryl myristate | C₄₁H₇₂O₂ | 597.0 | C14 | None | 84°C |
| Cholesteryl oleate | C₄₅H₇₈O₂ | 651.1 | C18 | 9Z | 44-47°C |
| Cholesteryl linoleate | C₄₅H₇₆O₂ | 649.08 | C18 | 9Z,12Z | 41-42.5°C |
This comparative data demonstrates that longer chain lengths generally result in lower melting points despite increased molecular weight, likely due to increased conformational flexibility and reduced packing efficiency. The presence of multiple double bonds, as observed in cholesteryl linoleate, further reduces melting points compared to monounsaturated analogs.
Conformational studies using neutron scattering techniques reveal that extended molecular conformations are maintained across the cholesterol ester family, regardless of fatty acid composition. End-to-end distance measurements for cholesteryl myristate range from 28.4 to 31.8 Ångströms across different phases, providing a baseline for comparison with the unsaturated analog. The geometric constraints imposed by the 9Z double bond in cholest-5-en-3β-yl (9Z-tetradecenoate) may introduce subtle variations in these distances while maintaining the overall extended configuration.
Properties
Molecular Formula |
C41H70O2 |
|---|---|
Molecular Weight |
595 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate |
InChI |
InChI=1S/C41H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h10-11,22,31-32,34-38H,7-9,12-21,23-30H2,1-6H3/b11-10-/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1 |
InChI Key |
LAMGDJMPDNVWTB-BJZZQDJASA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonyms |
cholesteryl myristoleate cholesteryl myristoleate, (Z)-isome |
Origin of Product |
United States |
Preparation Methods
Classical Chemical Esterification
Reagents and Conditions : Cholesterol is reacted with myristoleic acid (or myristoleoyl chloride) in the presence of acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids (e.g., BF3 etherate). Alternatively, coupling reagents like DCC (dicyclohexylcarbodiimide) can be employed to activate the acid.
Procedure : The reaction is typically carried out in anhydrous organic solvents such as dichloromethane or toluene under reflux conditions. The acid and cholesterol are mixed with the catalyst, and the reaction proceeds for several hours.
Purification : The product is purified by column chromatography or recrystallization.
Advantages : This method is straightforward and widely used for sterol ester synthesis.
Limitations : Requires careful control of reaction conditions to avoid side reactions like dehydration or isomerization of the double bond.
Enzymatic Esterification
Reagents and Conditions : Lipase enzymes (e.g., Candida antarctica lipase B) catalyze the esterification of cholesterol with myristoleic acid or its esters under mild conditions.
Procedure : The reaction is performed in organic solvents or solvent-free systems at moderate temperatures (30–60°C). Enzymatic catalysis offers regio- and stereospecificity.
Advantages : High selectivity, environmentally friendly, and mild reaction conditions preserving the double bond configuration.
Limitations : Longer reaction times and enzyme cost.
Q & A
Q. What synthetic methodologies are optimal for producing cholest-5-en-3β-yl (9Z-tetradecenoate) with high stereochemical purity?
The synthesis typically involves esterification of cholesterol derivatives with (9Z)-tetradecenoic acid. Catalytic methods using DCC/DMAP or enzymatic approaches (e.g., lipases) are common. Purification via silica gel chromatography or recrystallization ensures removal of unreacted fatty acids and byproducts. Monitoring reaction progress with TLC (hexane:ethyl acetate) and confirming stereochemistry via NMR (C9-Z double bond at δ 128–130 ppm) is critical .
Q. Which analytical techniques are most reliable for structural validation of cholest-5-en-3β-yl (9Z-tetradecenoate)?
- NMR Spectroscopy : and NMR confirm ester linkage (δ 170–175 ppm for carbonyl) and Z-configuration (J-coupling ~10–12 Hz for cis double bonds). DEPT-135 distinguishes CH/CH groups in the sterol backbone .
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion [M+H] at m/z 651.0996 (CHO) .
- IR Spectroscopy : Ester C=O stretch (~1740 cm) and olefinic C-H bends (~720 cm) provide supplementary evidence .
Q. How does the Z-configuration of the tetradecenoate moiety influence the compound’s biophysical properties?
The 9Z double bond introduces a kink in the acyl chain, reducing packing efficiency in lipid bilayers compared to saturated analogs. This increases membrane fluidity, as observed in differential scanning calorimetry (DSC) thermograms showing lower phase transition temperatures. Comparative studies with E-isomers reveal distinct interactions with cholesterol-rich domains .
Q. What biological systems are most relevant for studying this compound’s metabolic fate?
Hepatocyte cell lines (e.g., HepG2) and murine models are preferred for investigating ester hydrolysis by cholesterol esterase or lipoprotein lipase. Radiolabeled -tetradecenoate tracing can quantify incorporation into lipoproteins or β-oxidation pathways .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data on membrane dynamics be resolved?
Molecular dynamics (MD) simulations often underestimate the compound’s lateral diffusion due to force field limitations. Validate predictions with fluorescence recovery after photobleaching (FRAP) experiments in synthetic lipid bilayers. Adjust simulation parameters (e.g., lipid tail order parameters) to align with empirical neutron scattering data .
Q. What methodological strategies mitigate discrepancies in reported metabolic stability across in vitro models?
Standardize incubation conditions (e.g., pH 7.4, 37°C, 5% CO) and use isotopic tracers (e.g., -cholesterol) to distinguish hydrolysis from oxidation artifacts. Cross-validate findings with LC-MS/MS quantification in human serum or liver microsomes .
Q. How can time-resolved spectroscopic techniques elucidate oxidation pathways under varying oxygen tensions?
Stopped-flow UV-Vis spectroscopy monitors hydroperoxide formation at 234 nm during auto-oxidation. Pair with EPR spin-trapping (e.g., DMPO) to identify radical intermediates. Control oxygen levels using gas-permeable membranes or hypoxia chambers .
Q. What advanced computational models predict the compound’s behavior in lipid rafts?
Coarse-grained MD simulations (e.g., Martini force field) model partitioning into liquid-ordered (Lo) vs. liquid-disordered (Ld) membrane domains. Validate with Laurdan generalized polarization (GP) imaging, which detects changes in membrane packing .
Q. How should researchers address conflicting data on the compound’s role in intracellular signaling pathways?
Use CRISPR-edited cell lines (e.g., ACAT1/2 knockouts) to isolate specific enzymatic interactions. Combine lipidomics with phosphoproteomics to map downstream signaling nodes (e.g., Akt/mTOR) perturbed by ester accumulation .
Q. What protocols minimize matrix interference during quantification in biological samples?
Liquid-liquid extraction with methyl tert-butyl ether (MTBE) achieves >90% recovery from plasma. Use stable isotope-labeled internal standards (e.g., d-cholesteryl ester) for LC-MS/MS normalization. Optimize MRM transitions for m/z 651.1 → 369.3 (sterol fragment) .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., variable hydrolysis rates), apply triangulation by combining orthogonal techniques (e.g., enzymatic assays, MS, NMR) to identify confounding factors like isomerization or impurities .
- Safety Protocols : Refer to GHS guidelines for handling crystalline esters (e.g., avoid inhalation; use fume hoods during synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
